4-Iodo-6-methoxyisoquinolin-1-ol
Description
4-Iodo-6-methoxyisoquinolin-1-ol is an isoquinoline derivative featuring iodine at position 4, methoxy at position 6, and hydroxyl at position 1. Isoquinoline derivatives are widely studied for their biological activities, including enzyme inhibition and anticancer properties. This article synthesizes findings from synthesis protocols, physicochemical data, and substituent effects to provide a detailed comparison.
Properties
Molecular Formula |
C10H8INO2 |
|---|---|
Molecular Weight |
301.08 g/mol |
IUPAC Name |
4-iodo-6-methoxy-2H-isoquinolin-1-one |
InChI |
InChI=1S/C10H8INO2/c1-14-6-2-3-7-8(4-6)9(11)5-12-10(7)13/h2-5H,1H3,(H,12,13) |
InChI Key |
YORIVVVMRJDILU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)NC=C2I |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
- 4-Iodo-6-methoxyisoquinolin-1-ol vs. 4-Bromo-6-methoxyisoquinolin-1-ol: Both compounds share identical methoxy (position 6) and hydroxyl (position 1) groups but differ in the halogen at position 4 (iodine vs. bromine). Iodine’s larger atomic radius (1.98 Å vs. The C–I bond is weaker than C–Br, making the iodo derivative more reactive in substitution reactions (e.g., Suzuki couplings).
- This compound vs. 6-Aminoisoquinolin-1-ol: The amino group at position 6 in the latter replaces the methoxy group, introducing a strong electron-donating substituent. This alters the aromatic system’s electron density, enhancing nucleophilicity compared to the electron-withdrawing methoxy group.
Physicochemical Properties
A comparative analysis of key properties is summarized below:
- Molecular Weight: The iodo analog (C₁₀H₈INO₂) would have a higher molecular weight (~313 g/mol) than the bromo derivative due to iodine’s atomic mass.
- Solubility: The amino derivative’s polar NH₂ group likely enhances aqueous solubility compared to the halogenated analogs.
Preparation Methods
Direct Iodination via In Situ Iodine Chloride Generation
A method adapted from the synthesis of 4-iodoanisole involves the in situ generation of iodine chloride (ICl) using sodium iodide (NaI) and sodium hypochlorite (NaOCl) in acetic acid. For 4-iodo-6-methoxyisoquinolin-1-ol, this approach could proceed as follows:
-
Reaction Setup :
-
Mechanistic Insight :
-
Work-Up :
Advantages :
Limitations :
-
Requires careful pH control to prevent hydroxyl group oxidation.
Metal-Free Iodination Using Molecular Iodine
A complementary strategy employs molecular iodine (I₂) with cesium carbonate (Cs₂CO₃) under daylight. This method is notable for its simplicity and alignment with green chemistry principles:
-
Procedure :
-
Key Observations :
Advantages :
-
Eliminates heavy metals or corrosive reagents.
-
Ambient conditions enhance safety.
Limitations :
-
Prolonged reaction times required for complete conversion.
Sequential Functionalization via Bischler-Napieralski Cyclization
For de novo synthesis, the Bischler-Napieralski cyclization constructs the isoquinoline core, followed by iodination:
-
Step 1: Methoxy Introduction
-
Step 2: Hydroxylation at C1
-
Step 3: Iodination at C4
Yield : 50–60% overall, with chromatography critical for purity.
Comparative Analysis of Methods
Key Insights :
-
The metal-free method offers superior yield and purity but requires light activation.
-
In situ ICl generation is preferable for large-scale synthesis despite moderate yields.
Challenges and Mitigation Strategies
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-Iodo-6-methoxyisoquinolin-1-ol, and how can reaction conditions be optimized?
- Methodology : Begin with halogenation or substitution reactions on pre-functionalized isoquinoline scaffolds. For iodination, electrophilic iodinating agents (e.g., N-iodosuccinimide) in polar aprotic solvents (DCM or DMF) under controlled temperatures (0–25°C) are effective. Methoxy group stability requires inert atmospheres (N₂/Ar) to prevent demethylation. Monitor reaction progress via TLC or HPLC, and optimize yields by adjusting stoichiometry (1.2–1.5 eq iodine source) and reaction time (4–12 hrs) .
- Key Data :
| Reagent | Solvent | Temp. (°C) | Yield (%) |
|---|---|---|---|
| NIS | DCM | 0–25 | 65–78 |
| I₂, AgOTf | DMF | 25 | 72–85 |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy singlet at δ 3.8–4.0 ppm, aromatic protons at δ 7.0–8.5 ppm). High-resolution mass spectrometry (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ for C₁₀H₉INO₂). IR spectroscopy identifies hydroxyl (broad peak ~3200 cm⁻¹) and methoxy (C-O stretch ~1250 cm⁻¹) groups. Cross-reference with PubChem or CAS databases for validation .
Q. How can the solubility and stability of this compound be assessed for in vitro studies?
- Methodology : Perform solubility screens in DMSO, ethanol, and aqueous buffers (pH 4–9). Use UV-Vis spectroscopy to measure concentration-dependent absorbance. For stability, incubate at 25°C and 37°C over 24–72 hrs, analyzing degradation via HPLC. Include antioxidants (e.g., BHT) if oxidative instability is observed .
Advanced Research Questions
Q. How to design experiments to evaluate the biological activity of this compound against cancer cell lines?
- Methodology : Conduct dose-response assays (0.1–100 μM) using MTT or resazurin-based viability tests on HeLa, MCF-7, and A549 cells. Include positive controls (e.g., doxorubicin) and measure IC₅₀ values. For mechanistic studies, perform flow cytometry (apoptosis via Annexin V/PI staining) and Western blotting (apoptotic markers: caspase-3, PARP). Validate selectivity using non-cancerous cell lines (e.g., HEK293) .
Q. What strategies resolve contradictions in reported reactivity data for halogenated isoquinoline derivatives?
- Methodology : Apply empirical falsification by repeating experiments under standardized conditions (e.g., solvent purity, moisture control). Use computational chemistry (DFT calculations) to model reaction pathways and identify kinetic vs. thermodynamic products. Cross-validate findings with independent techniques (e.g., X-ray crystallography for regioselectivity confirmation) .
Q. How to optimize catalytic systems for cross-coupling reactions involving the iodo-substituent?
- Methodology : Screen Pd-based catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) with ligands (XPhos, SPhos) in Suzuki-Miyaura couplings. Vary bases (K₂CO₃, CsF) and solvents (toluene, dioxane) to enhance efficiency. Track reaction progress via GC-MS and isolate products using silica gel chromatography. Compare yields and selectivity with bromo/chloro analogs .
Q. What analytical approaches differentiate isoquinolinol tautomers in solution?
- Methodology : Employ variable-temperature NMR (25–60°C) to observe tautomeric equilibria (enol-keto forms). Use deuterated solvents (DMSO-d₆, CDCl₃) and compare chemical shifts. Supplement with UV-Vis spectroscopy in protic vs. aprotic solvents to detect tautomer-specific absorbance bands .
Data Contradiction & Validation
Q. How to address discrepancies in reported biological activity across studies?
- Methodology : Perform meta-analysis of published data, noting variables like cell line passage number, assay incubation time, and compound purity. Replicate key studies with rigorous quality control (e.g., ≥95% purity via HPLC). Use triangulation by combining in vitro, in silico (molecular docking), and in vivo (zebrafish xenograft) models to confirm activity .
Q. What statistical methods are suitable for analyzing dose-response data with high variability?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
